molecular formula C27H32FN3O10 B12430474 (Rac)-cis-Moxifloxacin acyl-beta-D-glucuronide-d4

(Rac)-cis-Moxifloxacin acyl-beta-D-glucuronide-d4

Cat. No.: B12430474
M. Wt: 581.6 g/mol
InChI Key: CAEIKPOEUGEJIR-ZJLQUTHBSA-N
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Description

(Rac)-cis-Moxifloxacin acyl- is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of an acyl group attached to the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, and the acyl derivative is studied for its potential enhanced properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-cis-Moxifloxacin acyl- typically involves the acylation of moxifloxacin. The process begins with the preparation of moxifloxacin, followed by the introduction of an acyl group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (Rac)-cis-Moxifloxacin acyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(Rac)-cis-Moxifloxacin acyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acyl group or other functional groups in the molecule.

    Substitution: The acyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacylated forms.

Scientific Research Applications

(Rac)-cis-Moxifloxacin acyl- has several scientific research applications:

    Chemistry: It is used in studies related to the synthesis and modification of fluoroquinolone derivatives.

    Biology: The compound is investigated for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.

    Medicine: Research focuses on its efficacy and safety as an antibacterial agent, particularly against resistant strains.

    Industry: It is explored for use in the development of new antibacterial formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (Rac)-cis-Moxifloxacin acyl- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The acyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, potentially improving its antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: The parent compound, known for its broad-spectrum activity.

    Levofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.

Uniqueness

(Rac)-cis-Moxifloxacin acyl- is unique due to the presence of the acyl group, which may confer enhanced properties such as increased potency, better pharmacokinetics, or reduced resistance development compared to its parent compound and other fluoroquinolones.

Properties

Molecular Formula

C27H32FN3O10

Molecular Weight

581.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1/i8D2,10D2

InChI Key

CAEIKPOEUGEJIR-ZJLQUTHBSA-N

Isomeric SMILES

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6CC6)F)([2H])[2H])[2H]

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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